molecular formula C13H16N2O2S B3332843 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 923694-01-3

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B3332843
CAS No.: 923694-01-3
M. Wt: 264.35 g/mol
InChI Key: ZFECCHXEURSDRK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a prop-2-yn-1-yl group

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and propargyl bromide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Piperazine reacts with phenylsulfonyl chloride in the presence of a base to form 1-(Phenylsulfonyl)piperazine.

    Step 2: The resulting 1-(Phenylsulfonyl)piperazine is then reacted with propargyl bromide to yield this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the prop-2-yn-1-yl group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)piperazine: Lacks the prop-2-yn-1-yl group, resulting in different chemical reactivity and biological activity.

    4-(Prop-2-yn-1-yl)piperazine: Lacks the phenylsulfonyl group, leading to different interactions with molecular targets.

    1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)azepane: Features a seven-membered ring instead of a six-membered piperazine ring, affecting its structural properties and applications.

The uniqueness of this compound lies in its combination of the phenylsulfonyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFECCHXEURSDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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